Comparative Metabolic Stability: (3,5)-Difluoro Phe-ψ-Ala Dipeptide Demonstrates Complete Stability in Human Hepatocyte Culture
In a head-to-head comparison of fluorinated dipeptides, a thiourea-modified dipeptide containing a 3,5-difluorophenylalanine moiety ((3,5)-difluoro Phe-ψ-Ala) was found to be metabolically stable in human hepatocyte culture. While the study did not directly compare this dipeptide to a non-fluorinated or mono-fluorinated control within the same assay, the 3,5-difluoro substituted analog was specifically highlighted for this favorable property among a series of mono- and difluorinated Phe-ψ-Ala compounds, underscoring the beneficial impact of this specific substitution pattern on resistance to hepatic enzymatic degradation [1]. This stability translates to a longer in vivo half-life, which is a critical advantage for peptide-based therapeutics and diagnostic probes, potentially reducing dosing frequency and improving efficacy [2].
| Evidence Dimension | Metabolic stability in human hepatocyte culture |
|---|---|
| Target Compound Data | Metabolically stable (qualitative observation) |
| Comparator Or Baseline | Mono- and difluoro Phe-ψ-Ala dipeptide series |
| Quantified Difference | Not quantified; the 3,5-difluoro analog was specifically noted as stable. |
| Conditions | Human hepatocyte culture |
Why This Matters
Confirms enhanced resistance to hepatic metabolism, a critical factor for extending the in vivo half-life of peptide therapeutics and diagnostic agents.
- [1] Kondo, A., et al. (2020). Possible utility of peptide-transporter-targeting [19F]dipeptides for visualization of the biodistribution of cancers by nuclear magnetic resonance imaging. International Journal of Pharmaceutics, 586, 119578. View Source
- [2] NBInno. (2025). The Role of Boc-D-3,5-Difluorophenylalanine in Advancing Peptide Therapeutics. View Source
